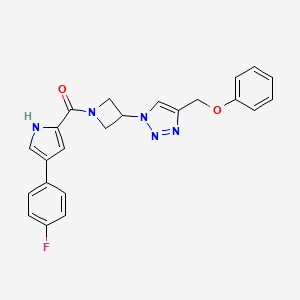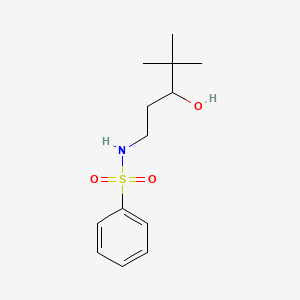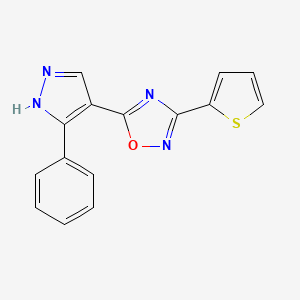![molecular formula C15H19NO2 B2552741 1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one CAS No. 2305456-46-4](/img/structure/B2552741.png)
1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are α,β-unsaturated ketones with a wide range of biological activities. This compound features a piperidine ring substituted with a hydroxymethyl group and a phenyl group, connected to a prop-2-en-1-one moiety.
Synthetic Routes and Reaction Conditions:
Aldol Condensation: The synthesis of this compound can be achieved through an aldol condensation reaction. This involves the reaction of 4-(hydroxymethyl)-3-phenylpiperidine with prop-2-en-1-one in the presence of a base such as sodium hydroxide or potassium hydroxide.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 1-[4-(hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-yn-1-one using a palladium catalyst under hydrogen gas.
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions, followed by purification through recrystallization or chromatography techniques to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-[4-(Carboxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one.
Reduction: 1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-ol.
Substitution: 1-[4-(Hydroxymethyl)-3-(substituted-phenyl)piperidin-1-yl]prop-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one has been studied for its potential pharmacological properties. It exhibits antimicrobial, antifungal, and anti-inflammatory activities. In medicinal chemistry, it serves as a precursor for the synthesis of various bioactive molecules. Additionally, it is used in the development of new therapeutic agents targeting specific biological pathways.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The α,β-unsaturated carbonyl system in the chalcone structure is known to interact with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can result in various biological effects, including antimicrobial and anti-inflammatory activities.
Vergleich Mit ähnlichen Verbindungen
1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-yn-1-one: Similar structure but with a triple bond instead of a double bond in the prop-2-en-1-one moiety.
1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]but-2-en-1-one: Similar structure but with an additional carbon in the aliphatic chain.
Uniqueness: 1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one is unique due to its specific substitution pattern on the piperidine ring and the presence of the α,β-unsaturated carbonyl system. This combination of structural features contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-[4-(hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-15(18)16-9-8-13(11-17)14(10-16)12-6-4-3-5-7-12/h2-7,13-14,17H,1,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHDYPJFXLWYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C(C1)C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2552659.png)



![Ethyl 3-[butyl(methyl)amino]propanoate](/img/structure/B2552666.png)

![3-[(1,3-Dimethoxy-2-methylpropan-2-yl)amino]propanoic acid;hydrochloride](/img/structure/B2552670.png)




![N-(3,5-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2552677.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2552679.png)
